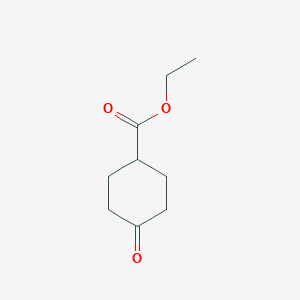

Ethyl 4-oxocyclohexanecarboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYAWONOWHSQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312146 | |

| Record name | Ethyl 4-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17159-79-4 | |

| Record name | Ethyl 4-oxocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17159-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxocyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017159794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17159-79-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-oxocyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexanecarboxylic acid, 4-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-OXOCYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L96JCJ75Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxocyclohexanecarboxylate (B1232831) is a versatile bifunctional molecule featuring both a ketone and an ester functional group. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is paramount for its effective use in reaction engineering, process development, purification, and formulation. This technical guide provides a comprehensive overview of the core physical properties of Ethyl 4-oxocyclohexanecarboxylate, detailed experimental protocols for their determination, and relevant synthetic and analytical workflows.

Core Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature with a faint, fruity, or ester-like odor.[1] Its key physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₄O₃ | [2][3] |

| Molecular Weight | 170.21 g/mol | [2][3][4][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][6] |

| Odor | Mild, ester-like | [1][7] |

| CAS Number | 17159-79-4 | [3][4][5][6][7] |

Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Boiling Point | 150-152 °C | at 40 mmHg | [4][5][7][8][9] |

| 152 °C | at 40 mmHg | [6] | |

| Melting Point | 221-226 °C | [7][9] | |

| Density | 1.068 g/mL | at 25 °C | [4][5][7][8][9] |

| Specific Gravity | 1.07 | 20/20 °C | [6] |

| Refractive Index | 1.458-1.461 | [7] | |

| 1.461 | at 20 °C | [4][5][8][9] | |

| 1.46 | [6] | ||

| Flash Point | >110 °C (>230 °F) | closed cup | [4][5][7][8][9] |

| Vapor Pressure | 0.0238 mmHg | at 25 °C | [7] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble / Insoluble | [1][8] |

| Ethanol (B145695) | Readily soluble | [1] |

| Acetone | Readily soluble | [1] |

| Ether | Readily soluble | [1] |

| Chloroform | Soluble | [9] |

| Methanol | Soluble | [9] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for the determination of the key physical properties of this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination using a Thiele tube is a suitable method.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or oil bath)

-

Mineral oil

Procedure:

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place the thermometer and attached test tube into the Thiele tube containing mineral oil, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be accurately determined using a pycnometer or a calibrated volumetric flask.

Apparatus:

-

Pycnometer or a small volumetric flask (e.g., 5 or 10 mL) with a stopper

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on the analytical balance (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it (m₂).

-

Empty the pycnometer, rinse it with acetone, and dry it completely.

-

Fill the pycnometer with this compound and allow it to equilibrate in the constant temperature water bath.

-

Dry the exterior of the pycnometer and weigh it (m₃).

-

The density of the sample (ρ_sample) at the given temperature is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is often used to assess purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper

-

Soft tissue paper

-

Standard liquid with a known refractive index (for calibration, e.g., distilled water)

Procedure:

-

Turn on the refractometer and the connected constant temperature water bath (e.g., 20 °C).

-

Calibrate the instrument using a standard liquid with a known refractive index.

-

Open the prism of the refractometer and clean the surfaces with a soft tissue and a suitable solvent (e.g., ethanol or acetone), then allow it to dry.

-

Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If color fringes are observed, adjust the chromatic dispersion compensator to eliminate them.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Determination of Solubility (Qualitative)

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. A qualitative assessment can be performed to determine its solubility in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Droppers or pipettes

Procedure:

-

Place a small, measured amount of this compound (e.g., 0.1 mL) into a clean, dry test tube.

-

Add a small, measured volume of the solvent to be tested (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).

-

Observe the mixture to see if the solute has completely dissolved. The formation of a single, clear phase indicates solubility. The presence of two distinct layers, cloudiness, or undissolved droplets indicates insolubility or partial solubility.

-

Record the observations for each solvent tested (e.g., water, ethanol, acetone, diethyl ether).

Applications in Drug Development

This compound serves as a key starting material or intermediate in the synthesis of several pharmaceuticals. Its bifunctional nature allows for a variety of chemical transformations, making it a versatile building block.

One notable application is in the synthesis of tranexamic acid , an antifibrinolytic agent used to treat or prevent excessive blood loss. The synthesis involves the conversion of the ketone group to an amino group and hydrolysis of the ester.[1][6]

References

- 1. benchchem.com [benchchem.com]

- 2. US5686630A - Purifying cyclic esters by aqueous solvent extraction - Google Patents [patents.google.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - Deutsche Digitale Bibliothek [deutsche-digitale-bibliothek.de]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chymist.com [chymist.com]

Ethyl 4-oxocyclohexanecarboxylate: A Linchpin in Modern Drug Discovery and Synthesis

CAS Number: 17159-79-4 Molecular Formula: C₉H₁₄O₃ Molecular Weight: 170.21 g/mol

This technical guide provides an in-depth overview of Ethyl 4-oxocyclohexanecarboxylate (B1232831), a versatile bifunctional molecule that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique structural features, combining a reactive ketone and an ester functional group on a cyclohexane (B81311) scaffold, offer a gateway to a diverse array of molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on its properties, synthesis, key reactions, and applications, supplemented with detailed experimental protocols and visual diagrams to facilitate understanding and practical implementation.

Physicochemical and Spectroscopic Data

Ethyl 4-oxocyclohexanecarboxylate is a colorless to light yellow liquid with properties that make it a valuable intermediate in organic synthesis.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 150-152 °C at 40 mmHg | [2] |

| Density | 1.068 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.461 | [2] |

| Flash Point | 110 °C (closed cup) | [3] |

| Solubility | Soluble in most organic solvents, insoluble in water | [1] |

| Storage | Sealed in a dry place at room temperature | [2] |

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized below.

| Technique | Data |

| ¹H NMR | Available from various suppliers and databases. |

| ¹³C NMR | Available from various suppliers and databases. |

| IR | Available from various suppliers and databases. |

| Mass Spectrometry | Available from various suppliers and databases. |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Dieckmann condensation of diethyl pimelate (B1236862). This intramolecular cyclization reaction is a robust method for forming the six-membered ring of the cyclohexane core.

Experimental Protocol: Dieckmann Condensation of Diethyl Pimelate

This protocol describes a solvent-free approach to the Dieckmann condensation, offering a greener and more efficient alternative to traditional solvent-based methods.

Materials:

-

Diethyl pimelate

-

Sodium metal

-

Toluene (for workup)

-

Hydrochloric acid (concentrated)

-

Sodium chloride (saturated solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place freshly cut sodium metal.

-

Heat the flask in an oil bath to melt the sodium.

-

Slowly add diethyl pimelate dropwise to the molten sodium with vigorous stirring.

-

After the addition is complete, continue heating the reaction mixture for a specified time to ensure complete cyclization.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water, followed by acidification with concentrated hydrochloric acid.

-

Extract the product with toluene.

-

Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Caption: Synthesis of this compound via Dieckmann Condensation.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its ketone and ester functionalities, allowing for a wide range of chemical transformations. This makes it a valuable precursor in the synthesis of various pharmaceuticals, including dopamine (B1211576) agonists, neuropeptide Y antagonists, and other bioactive molecules.

Reductive Amination

The ketone group can be readily converted to an amine via reductive amination, a cornerstone reaction in the synthesis of many nitrogen-containing drugs. This transformation typically involves the formation of an imine or enamine intermediate, followed by reduction.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride

-

Dichloromethane (DCM) or Methanol

-

Acetic acid (catalytic)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound and the primary amine in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for a period to allow for imine formation.

-

Slowly add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride) portion-wise.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the addition of saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent like DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Caption: General workflow for the reductive amination of this compound.

Knoevenagel Condensation

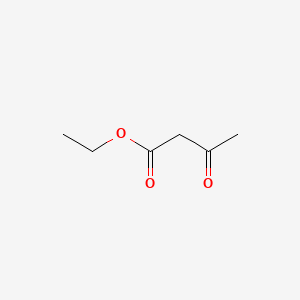

The Knoevenagel condensation provides a route to introduce a carbon-carbon double bond at the 4-position of the cyclohexane ring. This reaction involves the condensation of the ketone with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base.

Materials:

-

This compound

-

Malononitrile

-

Piperidine or ammonium (B1175870) acetate (B1210297) (catalyst)

-

Toluene or ethanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), combine this compound, malononitrile, and the catalyst in the solvent.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by observing the collection of water in the Dean-Stark trap or by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.[1]

Caption: Knoevenagel condensation of this compound.

Application in the Synthesis of Tranexamic Acid

This compound is a key starting material in a novel synthetic route to Tranexamic acid, an important antifibrinolytic agent. This multi-step synthesis highlights the versatility of the starting material.

The synthetic pathway involves the following key transformations:

-

Cyanohydrin Formation: Reaction of this compound with sodium cyanide to form the corresponding cyanohydrin.

-

Dehydration: Elimination of water from the cyanohydrin to yield an unsaturated nitrile.

-

Saponification: Hydrolysis of the ester group to the carboxylic acid.

-

Reductive Amination: Reduction of the nitrile and concomitant amination to introduce the aminomethyl group.

-

Hydrogenation: Saturation of the double bond to yield the final product, Tranexamic acid.

Caption: Synthetic pathway to Tranexamic acid from this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[3] It may cause skin and eye irritation.[3] It is essential to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its dual functionality allows for a wide range of chemical modifications, providing access to complex molecular scaffolds. The synthetic routes and reaction protocols detailed in this guide are intended to serve as a practical resource for researchers and scientists, facilitating the use of this important building block in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Ethyl 4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-oxocyclohexanecarboxylate (B1232831) is a versatile bifunctional molecule of significant interest in modern organic synthesis. Its unique structure, incorporating both a ketone and an ester functional group within a cyclohexane (B81311) ring, renders it a valuable intermediate for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Molecular Structure and Identification

Ethyl 4-oxocyclohexanecarboxylate is an ethyl ester derived from the formal condensation of the carboxylic acid group of 4-oxocyclohexanecarboxylic acid with ethanol.[1][2] This structure provides two reactive centers: the ketone group, which is amenable to nucleophilic addition and condensation reactions, and the ester group, which can undergo hydrolysis, transesterification, or reduction.[3]

| Identifier | Value |

| IUPAC Name | ethyl 4-oxocyclohexane-1-carboxylate[1] |

| CAS Number | 17159-79-4[1][2] |

| Molecular Formula | C₉H₁₄O₃[1][2][4][5][6] |

| Canonical SMILES | CCOC(=O)C1CCC(=O)CC1[1][4][5] |

| InChI | InChI=1S/C9H14O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7H,2-6H2,1H3[1][2][4][7] |

| InChIKey | ZXYAWONOWHSQRU-UHFFFAOYSA-N[1][2][4][5] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a faint, fruity, or ester-like odor at room temperature.[2][8][9] It is sparingly soluble in water but readily dissolves in common organic solvents such as ethanol, ether, acetone, chloroform, and methanol.[2][8][9]

| Property | Value |

| Molecular Weight | 170.21 g/mol [1][2][4][5][6] |

| Appearance | Clear colorless to yellow liquid[2][4][8] |

| Boiling Point | 150-152 °C at 40 mmHg[2][10][11] |

| Density | 1.068 g/mL at 25 °C[2] |

| Refractive Index (n²⁰/D) | 1.461[2][10] |

| Flash Point | >110 °C (>230 °F)[2] |

| Water Solubility | Insoluble[2][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are available from various sources.

| Spectroscopic Technique | Data Availability |

| ¹H NMR | Available[1][7][12] |

| ¹³C NMR | Available[1][7] |

| Infrared (IR) Spectroscopy | Available[1][7] |

| Raman Spectroscopy | Available[1][7] |

| Mass Spectrometry (MS) | Available[7] |

Synthesis and Reactivity

This compound is a synthetic compound, industrially prepared through the selective oxidation of cyclohexane derivatives followed by esterification.[8] It serves as a key building block in the synthesis of more complex molecules.[11] For instance, it is a precursor in the preparation of dopamine (B1211576) agonists, the skeleton of tetracyclic diterpenes, and analogs of terfenadine.[2][13][14] It is also utilized in the synthesis of neuropeptide Y antagonists for potential obesity treatment and as a raw material for certain antibiotics, antidepressants, and antiepileptic drugs.[9][15]

One documented laboratory-scale synthesis involves the acid-catalyzed hydrolysis of ethyl 4,4-dichlorocyclohexanecarboxylate.[16]

Experimental Protocol: Acid-Catalyzed Hydrolysis to this compound

This protocol details the synthesis of this compound from Ethyl 4,4-dichlorocyclohexanecarboxylate.[16]

Materials:

-

Ethyl 4,4-dichlorocyclohexanecarboxylate

-

1 M Hydrochloric Acid (HCl)

-

Dioxane or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve Ethyl 4,4-dichlorocyclohexanecarboxylate (1.0 eq) in a suitable solvent such as dioxane or THF.

-

Add an excess of 1 M HCl (5-10 eq) to the solution.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases.

-

Perform a subsequent wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude this compound.

-

Purify the final product by vacuum distillation or column chromatography on silica (B1680970) gel.

References

- 1. This compound | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17159-79-4 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl 4-oxocyclohexane-1-carboxylate | CymitQuimica [cymitquimica.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. This compound(17159-79-4) 1H NMR spectrum [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. parchem.com [parchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 17159-79-4|this compound|BLD Pharm [bldpharm.com]

- 13. guidechem.com [guidechem.com]

- 14. Selling this compound 17159-79-4 99% In stock suppliers|Tocopharm [tocopharm.com]

- 15. arborpharmchem.com [arborpharmchem.com]

- 16. benchchem.com [benchchem.com]

Spectroscopic data of Ethyl 4-oxocyclohexanecarboxylate (¹H NMR, ¹³C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-oxocyclohexanecarboxylate (B1232831), a key building block in the synthesis of various pharmaceuticals and complex organic molecules. This document details the ¹H NMR, ¹³C NMR, and IR spectral data, alongside the experimental protocols for their acquisition, to support research and development in the chemical and pharmaceutical sciences.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 4-oxocyclohexanecarboxylate, providing a clear and concise reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.18 | Quartet | 2H | -O-CH₂ -CH₃ |

| 2.77 | Multiplet | 1H | -CH -(C=O) |

| 2.47 | Multiplet | 2H | Cyclohexane -CH₂ - (axial, adjacent to C=O) |

| 2.37 | Multiplet | 2H | Cyclohexane -CH₂ - (equatorial, adjacent to C=O) |

| 2.22 | Multiplet | 2H | Cyclohexane -CH₂ - (axial, adjacent to CH-COOEt) |

| 2.03 | Multiplet | 2H | Cyclohexane -CH₂ - (equatorial, adjacent to CH-COOEt) |

| 1.28 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 210.8 | C =O (Ketone) |

| 174.5 | C =O (Ester) |

| 60.8 | -O-CH₂ -CH₃ |

| 42.5 | -CH -(C=O) |

| 40.9 | Cyclohexane C H₂ (adjacent to C=O) |

| 28.5 | Cyclohexane C H₂ (adjacent to CH-COOEt) |

| 14.2 | -O-CH₂-CH₃ |

Table 3: Infrared (IR) Spectroscopic Data for this compound (ATR-Neat)

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 2960 - 2850 | C-H Stretch (Aliphatic) |

| 1735 | C=O Stretch (Ester) |

| 1715 | C=O Stretch (Ketone) |

| 1250 - 1170 | C-O Stretch (Ester) |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are designed to ensure reproducibility and high-quality data for the structural elucidation of small organic molecules like this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

The NMR tube is securely capped and gently agitated to ensure a homogeneous solution.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

Data Processing:

The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation:

A small drop of neat this compound is placed directly onto the diamond crystal of the ATR accessory.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

-

Data Processing:

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption maxima are then determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

The Bifunctional Reactivity of Ethyl 4-oxocyclohexanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxocyclohexanecarboxylate (B1232831) is a versatile bifunctional molecule widely employed as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures.[1][2] Its structure incorporates both a ketone and an ester functional group, offering multiple reaction pathways. The relative reactivity of these two groups allows for chemoselective transformations, making it a valuable intermediate. This technical guide provides an in-depth analysis of the reactivity of the ketone and ester moieties, featuring detailed experimental protocols, quantitative data for key reactions, and visualizations of reaction pathways to aid in the strategic design of synthetic routes.

Introduction

Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) possesses a unique reactivity profile stemming from its dual functionality.[3][4] The ketone group is generally more susceptible to nucleophilic attack than the ester group, a principle that underpins many of the selective transformations of this molecule.[5] This guide will explore the chemical behavior of both functional groups, focusing on reactions of synthetic utility.

Molecular Structure:

-

IUPAC Name: ethyl 4-oxocyclohexane-1-carboxylate[6]

-

Molecular Formula: C₉H₁₄O₃[4]

-

Molecular Weight: 170.21 g/mol [4]

Reactivity of the Ketone Functional Group

The ketone carbonyl is the more electrophilic center in this compound and is the primary site of reaction for many nucleophiles.

Chemoselective Reduction

The ketone can be selectively reduced to a secondary alcohol in the presence of the ester using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).[7] The ester group is significantly less reactive towards NaBH₄ under standard conditions.

Table 1: Chemoselective Reduction of this compound

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| NaBH₄ | Methanol (B129727) | 0 to rt | 2 | Ethyl 4-hydroxycyclohexanecarboxylate | >95 | [5] (representative) |

| NaBH₄/CeCl₃·7H₂O (Luche Reduction) | Methanol | 0 | 0.5 | Ethyl 4-hydroxycyclohexanecarboxylate | High | [7] (general principle) |

Experimental Protocol: Chemoselective Reduction with Sodium Borohydride

-

Dissolve this compound (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Ethyl 4-hydroxycyclohexanecarboxylate.[6]

Spectroscopic Data for Ethyl 4-hydroxycyclohexanecarboxylate: [6]

-

¹H NMR (CDCl₃): δ 4.17 (q, 2H), 3.65 (m, 1H), 2.30 (m, 1H), 1.45-2.10 (m, 8H), 1.25 (t, 3H).

-

¹³C NMR (CDCl₃): δ 175.8, 69.8, 60.4, 43.1, 34.5, 28.9, 14.2.

-

IR (ATR): 3440 (O-H stretch), 2930 (C-H stretch), 1730 (C=O stretch, ester) cm⁻¹.

Nucleophilic Addition of Organometallics (Grignard Reaction)

Grignard reagents preferentially attack the ketone carbonyl. By controlling the stoichiometry of the Grignard reagent, it is possible to achieve selective addition to the ketone.[5] With an excess of the Grignard reagent, reaction with both the ketone and the ester can occur.[5]

Table 2: Grignard Reaction with this compound

| Grignard Reagent | Stoichiometry (eq) | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| CH₃MgBr | 1.0 - 1.2 | Anhydrous THF | 0 to rt | Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate | ~70-80 | [5] (representative) |

| CH₃MgBr | > 3.0 | Anhydrous THF | 0 to rt | 1-(4-(1-hydroxy-1-methylethyl)cyclohexyl)ethan-1-ol | Variable | [5] (general principle) |

Experimental Protocol: Selective Grignard Addition to the Ketone

-

To a dry, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF (15 mL per gram of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.[5]

Spectroscopic Data for Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate (Predicted):

-

¹H NMR (CDCl₃): δ 4.15 (q, 2H), 2.25 (m, 1H), 1.40-1.90 (m, 8H), 1.23 (t, 3H), 1.15 (s, 3H).

-

¹³C NMR (CDCl₃): δ 176.0, 71.5, 60.3, 43.5, 35.0, 29.5, 27.0, 14.2.

-

IR (neat): 3450 (O-H stretch), 2940 (C-H stretch), 1725 (C=O stretch, ester) cm⁻¹.

Wittig Reaction

The ketone can be converted to an exocyclic double bond via the Wittig reaction.[8][9] This reaction is highly chemoselective for the ketone over the ester.

Table 3: Wittig Reaction of this compound

| Wittig Reagent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Methylenetriphenylphosphorane (from (Ph)₃PCH₃Br) | n-BuLi | Anhydrous THF | 0 to rt | Ethyl 4-methylenecyclohexanecarboxylate | ~80-90 | [8][10] (representative) |

Experimental Protocol: Wittig Olefination

-

Part 1: Preparation of the Ylide

-

In a dry Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add n-butyllithium (1.05 eq) dropwise. A color change to deep yellow or orange indicates ylide formation.

-

Stir the mixture at 0 °C for 1 hour.[8]

-

-

Part 2: Wittig Reaction

-

In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Slowly add the solution of the keto-ester to the freshly prepared ylide at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.[8]

-

Spectroscopic Data for Ethyl 4-methylenecyclohexanecarboxylate (Predicted):

-

¹H NMR (CDCl₃): δ 4.65 (s, 2H), 4.15 (q, 2H), 2.20-2.40 (m, 5H), 1.80-2.00 (m, 4H), 1.25 (t, 3H).

-

¹³C NMR (CDCl₃): δ 175.5, 148.0, 109.0, 60.3, 43.0, 35.5, 32.0, 14.2.

-

IR (neat): 3070 (=C-H stretch), 2930 (C-H stretch), 1730 (C=O stretch, ester), 1650 (C=C stretch) cm⁻¹.

Reactivity of the Ester Functional Group

The ester group is less reactive than the ketone but can undergo reaction under specific conditions, typically involving strong nucleophiles, acid or base catalysis, and/or elevated temperatures.

Hydrolysis (Saponification)

The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). This reaction is effectively irreversible due to the deprotonation of the carboxylic acid product by the base.

Table 4: Hydrolysis of this compound

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| NaOH (aq) | Methanol/Water | Reflux | 4 | 4-Oxocyclohexanecarboxylic acid | 98 | [11] |

| LiOH·H₂O | THF/Water | Room Temp | 12-16 | 4-Oxocyclohexanecarboxylic acid | High | [12] |

Experimental Protocol: Saponification

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add an excess of sodium hydroxide (B78521) (e.g., 1.5 eq) and heat the mixture to reflux for 4 hours.

-

Monitor the reaction by TLC.

-

After cooling, remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-Oxocyclohexanecarboxylic acid.[11][12]

Spectroscopic Data for 4-Oxocyclohexanecarboxylic acid: [13]

-

¹H NMR (CDCl₃): δ 11.5 (br s, 1H), 2.20-2.70 (m, 9H).

-

¹³C NMR (CDCl₃): δ 210.5, 181.0, 44.5, 40.5, 28.5.

-

IR (KBr): 3300-2500 (O-H stretch, broad), 1710 (C=O stretch, ketone), 1700 (C=O stretch, acid) cm⁻¹.[14]

Transesterification

The ethyl ester can be converted to other esters (e.g., methyl ester) by reaction with an alcohol in the presence of an acid or base catalyst. To drive the equilibrium, the alcohol is typically used as the solvent.

Table 5: Transesterification of this compound

| Alcohol | Catalyst | Temperature (°C) | Product | Yield (%) | Reference |

| Methanol | H₂SO₄ (cat.) | Reflux | Mthis compound | High | General Procedure |

Experimental Protocol: Acid-Catalyzed Transesterification

-

Dissolve this compound in a large excess of the desired alcohol (e.g., methanol).

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

-

Heat the mixture to reflux and monitor by TLC or GC.

-

Upon completion, cool the mixture and neutralize the acid with a weak base (e.g., NaHCO₃ solution).

-

Remove the excess alcohol under reduced pressure.

-

Extract the residue with an organic solvent, wash with water and brine, dry, and concentrate to obtain the new ester.

Enolate Formation and Reactivity

Both the ketone and the ester have α-protons that can be removed by a strong base to form an enolate. The protons α to the ketone are more acidic and are preferentially removed.

Diagram: Enolate Formation

Caption: Preferential formation of the ketone enolate.

The regioselectivity of enolate formation from the ketone can be controlled by the reaction conditions.

-

Kinetic Enolate: Formed by using a strong, sterically hindered base (e.g., LDA) at low temperatures (-78 °C). The proton is removed from the less substituted, more accessible α-carbon.

-

Thermodynamic Enolate: Formed by using a smaller, strong base (e.g., NaH, NaOEt) at higher temperatures (room temperature or above) under equilibrium conditions. The more stable, more substituted enolate is favored.

Reaction Pathways and Workflows

Diagram: Key Reaction Pathways

Caption: Overview of selective reactions at the ketone and ester sites.

Diagram: General Experimental Workflow

Caption: A typical workflow for reactions involving this compound.

Conclusion

This compound is a highly valuable synthetic intermediate due to the differential reactivity of its ketone and ester functional groups. The ketone's higher electrophilicity allows for a wide range of chemoselective transformations, including reduction, Grignard additions, and olefination, while leaving the ester intact. Conversely, the ester can be manipulated under more forcing conditions. A thorough understanding of these reactivity principles, guided by the quantitative data and detailed protocols presented herein, is crucial for the efficient and strategic synthesis of complex target molecules in pharmaceutical and materials science research.

References

- 1. benchchem.com [benchchem.com]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. CSD Solution #13 [chem.ucalgary.ca]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 4-hydroxycyclohexanecarboxylate | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. organicreactions.org [organicreactions.org]

- 11. Saponification-Typical procedures - operachem [operachem.com]

- 12. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

Ethyl 4-oxocyclohexanecarboxylate: A Bifunctional Building Block for Advanced Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-oxocyclohexanecarboxylate (B1232831) is a versatile and highly valuable bifunctional building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive ketone and an ester functional group on a cyclohexane (B81311) scaffold, provides a gateway to a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Physicochemical Properties

Ethyl 4-oxocyclohexanecarboxylate is a clear, colorless to pale yellow liquid with a faint, fruity odor. It is sparingly soluble in water but readily soluble in common organic solvents such as ethanol (B145695), ether, and acetone.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 17159-79-4 |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| Boiling Point | 150-152 °C at 40 mmHg |

| Density | 1.068 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.461 |

Synthesis of this compound

The most common and industrially relevant method for the synthesis of this compound is the Dieckmann condensation of diethyl adipate (B1204190).[1][3] This intramolecular cyclization reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.

Experimental Protocol: Dieckmann Condensation of Diethyl Adipate

Materials:

-

Diethyl adipate

-

Sodium ethoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (5% aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared.

-

Diethyl adipate is added dropwise to the stirred solution of sodium ethoxide in anhydrous toluene.

-

The reaction mixture is heated to reflux for several hours to facilitate the intramolecular condensation.[3]

-

After cooling to room temperature, the reaction mixture is acidified with a 5% aqueous solution of hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate, which can be further processed to obtain this compound.

Key Reactions and Applications in Organic Synthesis

The bifunctional nature of this compound makes it a versatile starting material for a wide range of chemical transformations. The ketone functionality can undergo nucleophilic additions, condensations, and reductions, while the ester group can be hydrolyzed, reduced, or converted to other functional groups.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a powerful method for the conversion of the ketone group into an exocyclic double bond. The stereochemical outcome of the reaction is dependent on the nature of the phosphorus ylide used. Stabilized ylides generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[4][5][6]

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane (B24862) (stabilized ylide)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of (carbethoxymethylene)triphenylphosphorane in anhydrous THF at 0 °C under an inert atmosphere, a solution of this compound in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the corresponding ethylidene derivative.

| Ylide Type | Aldehyde/Ketone | Product | Yield (%) | E:Z Ratio |

| Stabilized | p-Anisaldehyde | Styrene derivative | 63-97 | >95:5 (E favored) |

| Semi-stabilized | p-Anisaldehyde | Styrene derivative | - | Decreased E/Z selectivity |

| Non-stabilized | p-Anisaldehyde | Styrene derivative | - | Z favored |

Data compiled from analogous reactions reported in the literature.[7]

Reductive Amination for the Synthesis of Amines

Reductive amination is a versatile method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[8][9] This reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ. The choice of the amine and the reducing agent can influence the stereochemical outcome of the reaction.[10]

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound and the primary amine in dichloromethane, sodium triacetoxyborohydride is added portion-wise at room temperature.

-

The reaction mixture is stirred for 12-24 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

| Amine | Reducing Agent | Product | Yield (%) | Diastereomeric Ratio |

| Primary Amine | NaBH(OAc)₃ | Secondary Amine | High | Variable |

| Secondary Amine | NaBH(OAc)₃ | Tertiary Amine | High | Variable |

| Ammonia | H₂/Catalyst | Primary Amine | Good | Variable |

Yields and diastereomeric ratios are highly dependent on the specific substrates and reaction conditions.[11][12]

Knoevenagel Condensation for Carbon-Carbon Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration, to form a new carbon-carbon double bond.[13][14] This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.

Materials:

-

This compound

-

Malononitrile

-

Piperidine (B6355638) (catalyst)

-

Ethanol

-

Hydrochloric acid (dilute)

Procedure:

-

A mixture of this compound, malononitrile, and a catalytic amount of piperidine in ethanol is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of dilute hydrochloric acid.

-

The solid product is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization.

| Active Methylene Compound | Catalyst | Yield (%) |

| Malononitrile | Piperidine | High |

| Ethyl Cyanoacetate | Piperidine | Good |

| Diethyl Malonate | Piperidine | Moderate |

Yields are generally good to excellent for aldehydes and more moderate for ketones like this compound.[15][16][17]

Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and spirocycles.

The reaction of this compound with hydrazine (B178648) derivatives leads to the formation of pyrazole (B372694) derivatives, which are important scaffolds in medicinal chemistry.[18][19]

Materials:

-

This compound

-

Hydrazine hydrate (B1144303)

-

Ethanol

-

Acetic acid (glacial)

Procedure:

-

A solution of this compound and hydrazine hydrate in ethanol containing a catalytic amount of glacial acetic acid is refluxed for several hours.[20]

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the pyrazole derivative.

| Hydrazine Derivative | Product | Yield (%) |

| Hydrazine Hydrate | Unsubstituted Pyrazole | 72.4 |

| Phenylhydrazine | 1-Phenylpyrazole | Good |

| Substituted Hydrazines | Substituted Pyrazoles | 60-95 |

Yields vary depending on the specific hydrazine derivative and reaction conditions.[21][22]

The unique structure of this compound allows for its use in the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their rigid three-dimensional structures. For instance, it can be a starting material for the synthesis of spiro[cyclohexane-1,3'-indole] derivatives.

Caption: General workflow for the synthesis of spiro[cyclohexane-1,3'-indole] derivatives.

Application in Drug Development: Dopamine (B1211576) Receptor Agonists

Derivatives of this compound have shown promise as modulators of various biological targets, including dopamine receptors. Dopamine D2 receptor agonists, for example, are crucial in the treatment of Parkinson's disease and other neurological disorders.[23]

Dopamine Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade that ultimately leads to a cellular response.

Caption: Simplified signaling pathway of the dopamine D2 receptor.

Biological Activity of Derivatives

The development of potent and selective dopamine D2 receptor agonists is a key objective in medicinal chemistry. The table below summarizes the binding affinities of representative dopamine D2 receptor agonists, illustrating the potential for derivatives of this compound in this area.

| Compound | D₂ Receptor Binding Affinity (Kᵢ, nM) |

| Aripiprazole (B633) derivative 5c | - |

| Aripiprazole derivative 5e | High |

| Aripiprazole derivative 6a | - |

| Aripiprazole derivative 6d | - |

| MCL-524 | 3.7 ± 1.2 |

Data for aripiprazole derivatives indicates qualitative affinity, while MCL-524 data is quantitative.[23][24]

Conclusion

This compound is a cornerstone building block in organic synthesis, offering a versatile platform for the construction of a wide range of complex molecules. Its bifunctional nature allows for a multitude of chemical transformations, leading to the efficient synthesis of valuable intermediates and final products. For researchers and professionals in drug development, this compound provides a robust starting point for the design and synthesis of novel therapeutic agents, particularly in the realm of neurology. The detailed protocols and quantitative data presented in this guide are intended to facilitate further innovation and application of this remarkable molecule.

References

- 1. fiveable.me [fiveable.me]

- 2. lookchem.com [lookchem.com]

- 3. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 4. organic chemistry - Why do stabilised ylids lead to trans alkenes in the Wittig reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. adichemistry.com [adichemistry.com]

- 7. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. organicreactions.org [organicreactions.org]

- 14. Knoevenagel Condensation | Thermo Fisher Scientific - FR [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Substituted active methylene synthesis by condensation [organic-chemistry.org]

- 17. scielo.br [scielo.br]

- 18. chim.it [chim.it]

- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. sid.ir [sid.ir]

- 22. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 23. The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-oxocyclohexanecarboxylate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxocyclohexanecarboxylate (B1232831), a versatile bifunctional molecule, has been a cornerstone in organic synthesis for over a century. Its unique structural features, combining a reactive ketone and an ester group on a cyclohexane (B81311) scaffold, have made it an invaluable intermediate in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical industry. This in-depth technical guide provides a comprehensive overview of the discovery and history of Ethyl 4-oxocyclohexanecarboxylate, detailed experimental protocols for its synthesis, and a thorough exploration of its applications in drug development and other fields. Quantitative data are summarized in structured tables, and key chemical pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this pivotal chemical entity.

Discovery and History

The genesis of this compound is intrinsically linked to the pioneering work of the German chemist Walter Dieckmann on the intramolecular condensation of diesters.[1][2] The reaction, now famously known as the Dieckmann condensation, was first reported in the late 19th and early 20th centuries and provided a robust method for the synthesis of cyclic β-keto esters.[1][2][3] While Dieckmann's initial publications focused on the cyclization of various dicarboxylic acid esters, his work laid the fundamental groundwork for the synthesis of compounds like this compound from precursors such as diethyl pimelate (B1236862).[3]

The first synthesis of this compound likely occurred in the mid-20th century during broader investigations into cycloaliphatic esters and their synthetic utility. Another early and viable synthetic route to this compound involves the oxidation of ethyl cyclohexanecarboxylate (B1212342). The development of these synthetic methods unlocked the potential of this compound as a versatile building block, leading to its widespread use in the decades that followed. Its importance grew significantly with the expansion of the pharmaceutical industry, where it became a key intermediate in the synthesis of various therapeutic agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its application in synthesis and analysis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17159-79-4 | [4] |

| Molecular Formula | C₉H₁₄O₃ | [4] |

| Molecular Weight | 170.21 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 150-152 °C at 40 mmHg | |

| Density | 1.068 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.461 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 4.15 (q, 2H), 2.50-2.20 (m, 5H), 2.10-1.90 (m, 4H), 1.25 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ 209.5, 174.5, 60.5, 41.0, 40.5, 28.5 |

| IR (neat) | ν 2950, 1730 (C=O, ester), 1715 (C=O, ketone), 1180 cm⁻¹ (C-O) |

Synthesis of this compound

Two primary synthetic routes have been historically and are currently employed for the preparation of this compound: the Dieckmann condensation of diethyl pimelate and the oxidation of ethyl cyclohexanecarboxylate.

Dieckmann Condensation of Diethyl Pimelate

This classic method provides a direct route to the corresponding cyclic β-keto ester, which upon isomerization yields this compound.

-

Materials: Diethyl pimelate, sodium ethoxide, anhydrous ethanol (B145695), toluene, hydrochloric acid, diethyl ether, anhydrous magnesium sulfate (B86663).

-

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere.

-

The ethanol is removed under reduced pressure, and the resulting sodium ethoxide powder is suspended in anhydrous toluene.

-

Diethyl pimelate (1.0 eq) is added dropwise to the stirred suspension at a temperature of 100-110 °C.

-

The reaction mixture is heated at reflux for 2 hours, during which time the sodium salt of the enolate precipitates.

-

After cooling, the reaction mixture is acidified with dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product, primarily ethyl 2-oxocyclohexanecarboxylate, is purified by vacuum distillation. Isomerization to the more stable this compound can be achieved by treatment with a catalytic amount of acid or base.

-

-

Expected Yield: 70-80%

Oxidation of Ethyl Cyclohexanecarboxylate

This method involves the direct oxidation of the cyclohexane ring to introduce the ketone functionality.

-

Materials: Ethyl cyclohexanecarboxylate, chromium trioxide (CrO₃), acetic acid, water, diethyl ether, sodium bicarbonate solution, anhydrous sodium sulfate.

-

Procedure:

-

Ethyl cyclohexanecarboxylate (1.0 eq) is dissolved in glacial acetic acid.

-

The solution is cooled in an ice bath, and a solution of chromium trioxide (2.0 eq) in a mixture of acetic acid and water is added dropwise, maintaining the temperature below 20 °C.

-

After the addition is complete, the mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched by the addition of water and then extracted with diethyl ether.

-

The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation.

-

-

Expected Yield: 40-50%

Applications in Drug Development and Organic Synthesis

This compound is a critical intermediate in the synthesis of numerous pharmaceuticals, leveraging the reactivity of both its ketone and ester functionalities.[5]

Synthesis of Tranexamic Acid

A notable application of this compound is in the synthesis of Tranexamic acid, an antifibrinolytic agent.[6][7]

The synthesis begins with the conversion of the ketone in this compound to a cyanohydrin, which is then dehydrated to an unsaturated nitrile.[6] Subsequent saponification, reductive amination, and hydrogenation yield Tranexamic acid.[6]

Precursor to Neuropeptide Y (NPY) Y1 Receptor Antagonists

The cyclohexane core of many Neuropeptide Y (NPY) Y1 receptor antagonists is derived from this compound.[5][8][9] These antagonists are being investigated for the treatment of obesity and other metabolic disorders.[10] The synthesis typically involves the reductive amination of the ketone to introduce a key amine functionality, which is then further elaborated to the final antagonist structure.

Building Block for Dopamine (B1211576) Agonists

The cyclohexyl moiety present in some dopamine agonists can be constructed using this compound as a starting material. These agonists are crucial in the treatment of Parkinson's disease and other neurological disorders. The synthetic strategies often involve modifications of the ketone and ester groups to build the complex polycyclic systems characteristic of these drugs.

Conclusion

This compound, a compound with a rich history rooted in the foundational principles of organic chemistry, continues to be a molecule of significant importance. Its straightforward synthesis via established methods like the Dieckmann condensation and oxidation reactions, combined with the versatile reactivity of its functional groups, has solidified its role as a key intermediate in modern organic synthesis. For researchers and professionals in drug development, a comprehensive understanding of the history, synthesis, and extensive applications of this compound is essential for the innovation of new synthetic methodologies and the development of novel therapeutic agents. The pathways and data presented in this guide underscore its enduring legacy and future potential in the chemical and pharmaceutical sciences.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. fiveable.me [fiveable.me]

- 3. organicreactions.org [organicreactions.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and neuropeptide Y Y1 receptor antagonistic activity of N,N-disubstituted omega-guanidino- and omega-aminoalkanoic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lookchem.com [lookchem.com]

- 8. Synthesis of receptor antagonists of neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of substituted 4-alkoxy-2-aminopyridines as novel neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

The Unnatural Origins of Ethyl 4-oxocyclohexanecarboxylate and a Guide to its Naturally Occurring Structural Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-oxocyclohexanecarboxylate (B1232831), a molecule of interest in synthetic chemistry, is not known to occur in nature. This technical guide clarifies its synthetic origins and pivots to a comprehensive exploration of its naturally occurring structural analogs. This document details the isolation, biosynthesis, and biological activities of cyclohexanone (B45756) and cyclohexanecarboxylic acid derivatives found in bacteria, fungi, and plants. The information is presented to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and metabolic engineering, providing detailed experimental protocols, quantitative data where available, and visual representations of metabolic pathways and experimental workflows.

Ethyl 4-oxocyclohexanecarboxylate: A Synthetic Moiety

Initial investigations into the natural occurrence of this compound have concluded that it is not a naturally occurring compound. It is a synthetic derivative of 4-oxocyclohexanecarboxylic acid, primarily utilized as an intermediate in the synthesis of pharmaceuticals and fragrances. Its existence is a product of laboratory and industrial chemical processes rather than a result of biological pathways in organisms.

Naturally Occurring Derivatives of the 4-Oxocyclohexanecarboxylate Core Structure

While this compound itself is absent from nature, its core chemical scaffold, the cyclohexanone and cyclohexanecarboxylic acid ring systems, are found in a variety of natural products from diverse biological sources. These compounds exhibit a range of biological activities and are synthesized through unique metabolic pathways. This guide will now focus on these naturally occurring derivatives.

Fungal Cyclohexanone Derivatives

Fungi, particularly endophytic species, have been identified as a source of novel cyclohexanone derivatives. These compounds often possess complex stereochemistry and exhibit significant biological activities.

Foeniculins from Diaporthe foeniculina

The endophytic fungus Diaporthe foeniculina has been shown to produce a series of novel cyclohexanone derivatives named foeniculins A–H.

Currently, there is limited quantitative data available in the public domain regarding the concentration of foeniculins in Diaporthe foeniculina. The isolation yields are dependent on the specific fermentation and extraction conditions.

Isolation of Foeniculins A-H:

The following protocol is a summary of the methodology described for the isolation of foeniculins from Diaporthe foeniculina.

-

Fermentation: The fungus Diaporthe foeniculina is cultured on a solid rice medium.

-

Extraction: After a period of cultivation, the mycelia and rice solid medium are extracted three times with ethyl acetate (B1210297) (EtOAc). The solvent is then evaporated to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel using a gradient elution with petroleum ether-EtOAc and then CH2Cl2-MeOH. Fractions are combined based on Thin Layer Chromatography (TLC) analysis.

-

Purification: The resulting fractions are further purified using column chromatography over RP-C18 silica gel with a MeOH-H2O gradient. Final purification to yield the individual foeniculins is achieved through preparative and semi-preparative High-Performance Liquid Chromatography (HPLC).

The isolated foeniculins have been evaluated for their in vitro cytotoxic and antibacterial activities. Further research is needed to elucidate the specific signaling pathways affected by these compounds.

Oxygenated Cyclohexanone Derivative from Amphirosellinia nigrospora

The endophytic fungus Amphirosellinia nigrospora produces an oxygenated cyclohexanone derivative, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, which exhibits antimicrobial properties.

| Compound | Source Organism | Yield from Culture Broth |

| (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Amphirosellinia nigrospora | Data not available |

Isolation of (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one:

-

Culturing and Extraction: Amphirosellinia nigrospora is cultured, and the culture broth is extracted to obtain a crude extract.

-

Purification: The active compound is isolated from the crude extract through a series of chromatographic techniques. The exact details of the purification process are specific to the research study.

This compound has demonstrated strong in vitro antibacterial activity against Ralstonia solanacearum and inhibitory effects on the mycelial growth of several plant pathogenic fungi. Its mechanism of action and impact on specific signaling pathways are areas for future investigation.

Bacterial Cyclohexanecarboxylic Acid Derivatives

Certain bacteria utilize and modify cyclohexanecarboxylic acid, a structural precursor to the 4-oxo derivative. These metabolic pathways are of interest for bioremediation and biocatalysis.

Metabolism in Corynebacterium cyclohexanicum

Corynebacterium cyclohexanicum is capable of degrading cyclohexanecarboxylic acid. A key step in this pathway is the conversion of 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid.